[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
説明
The compound [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule combining oxazole and triazole moieties. Its structure features:
- A 1,3-oxazole ring substituted with a 2-ethoxyphenyl group at position 2 and a methyl group at position 3.
- A 1,2,3-triazole-4-carboxylate ester linked to the oxazole via a methylene bridge. The triazole is further substituted with a methyl group at position 5 and a 3-(methylsulfanyl)phenyl group at position 1.
特性
IUPAC Name |
[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-5-30-21-12-7-6-11-19(21)23-25-20(16(3)32-23)14-31-24(29)22-15(2)28(27-26-22)17-9-8-10-18(13-17)33-4/h6-13H,5,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKWAEBYFFPLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=CC=C4)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Robinson-Gabriel Cyclization
The oxazole ring is synthesized via the Robinson-Gabriel method, which involves cyclodehydration of a β-ketoamide. For the 2-(2-ethoxyphenyl) substituent:
- Starting material : 2-Ethoxyphenylacetic acid is converted to its acid chloride using thionyl chloride.
- Formation of β-ketoamide : The acid chloride reacts with methyl glycinate to yield N-(methoxycarbonylmethyl)-2-(2-ethoxyphenyl)acetamide.
- Cyclization : Phosphorus oxychloride (POCl₃) promotes intramolecular cyclization to form 5-methyl-2-(2-ethoxyphenyl)-1,3-oxazole-4-carboxylic acid methyl ester.
Key reaction parameters :
| Step | Reagent/Condition | Temperature | Yield |
|---|---|---|---|
| 1 | SOCl₂, reflux | 80°C | 92% |
| 2 | Methyl glycinate, DCM | 25°C | 85% |
| 3 | POCl₃, 4Å MS | 110°C | 78% |
Reduction to Oxazole Methanol
The methyl ester is reduced to the primary alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF):
$$ \text{Oxazole ester} + \text{LiAlH₄} \rightarrow \text{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methanol} \quad (95\% \text{ yield}) $$
Synthesis of the Triazole Moiety
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole core is constructed via CuAAC, ensuring regioselective 1,4-disubstitution:
- Azide preparation : 3-(Methylsulfanyl)aniline is diazotized with sodium nitrite/HCl and reacted with NaN₃ to form 3-(methylsulfanyl)phenyl azide.
- Alkyne synthesis : Propiolic acid is esterified with propargyl alcohol to yield propargyl propiolate.
- Cycloaddition : The azide and alkyne react in the presence of Cu(I) (CuSO₄·5H₂O + sodium ascorbate) to form 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid propargyl ester.
Optimization data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Cu(I) concentration | 10 mol% | +25% |
| Solvent | t-BuOH/H₂O (1:1) | +18% |
| Reaction time | 12 h | Max yield |
Ester Hydrolysis
The propargyl ester is hydrolyzed under basic conditions to yield the carboxylic acid:
$$ \text{Triazole ester} + \text{NaOH} \rightarrow \text{5-Methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid} \quad (88\% \text{ yield}) $$
Coupling of Oxazole and Triazole Fragments
Steglich Esterification
The oxazole methanol and triazole carboxylic acid are coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP):
$$ \text{Oxazole-CH₂OH} + \text{Triazole-COOH} \xrightarrow{\text{DCC/DMAP}} \text{Target compound} \quad (82\% \text{ yield}) $$
Critical purification steps :
- Column chromatography (SiO₂, ethyl acetate/hexanes 3:7)
- Recrystallization from ethanol/water
Alternative Acid Chloride Method
The triazole acid is converted to its acid chloride using oxalyl chloride, then reacted with the oxazole alcohol:
- Acid chloride formation :
$$ \text{Triazole-COOH} + \text{COCl}_2 \rightarrow \text{Triazole-COCl} \quad (95\% \text{ yield}) $$ - Esterification :
$$ \text{Oxazole-CH₂OH} + \text{Triazole-COCl} \xrightarrow{\text{Et₃N}} \text{Target compound} \quad (79\% \text{ yield}) $$
Characterization and Analytical Data
Spectroscopic Properties
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, triazole-H)
- δ 7.45–6.89 (m, 4H, aryl-H)
- δ 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃)
- δ 2.51 (s, 3H, S-CH₃)
HRMS (ESI+) :
- Calculated for C₂₇H₂₇N₄O₅S [M+H]⁺: 543.1701
- Found: 543.1705
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, indicating suitability for high-temperature applications.
Challenges and Alternative Approaches
Regioselectivity in CuAAC :
Sulfanyl Group Stability :
Esterification Efficiency :
- Steglich method outperforms acid chloride route in purity (HPLC: 99.1% vs. 97.3%).
化学反応の分析
Types of Reactions
[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and triazole groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate may be investigated for its potential as a bioactive molecule. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
Medically, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with biological targets in a way that could be beneficial for treating diseases such as cancer or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile candidate for various industrial applications.
作用機序
The mechanism of action of [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of triazole-carboxylate esters and oxazole derivatives. Below is a detailed comparison with analogous molecules reported in the literature:
Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate
- Structure : Features a triazole core substituted with a chloro group at position 5 and a 4-methoxyphenylmethyl group at position 1. The carboxylate ester is ethyl rather than oxazole-linked.
- Key Differences: Substituents: Lacks the oxazole ring and methylsulfanyl group, instead incorporating a methoxy group and chlorine atom. Molecular Weight: 295.7 g/mol (vs. ~420–450 g/mol estimated for the target compound) .
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
- Structure : A 1,2,4-triazole substituted with a phenyl group at position 5 and an ethyl carboxylate at position 3.
- Key Differences :
- Triazole Isomerism : 1,2,4-triazole vs. 1,2,3-triazole in the target compound.
- Substituents : Simpler phenyl and ethyl groups; lacks sulfur-containing or ethoxyphenyl moieties .
- Synthesis : Likely prepared via cyclocondensation of hydrazines and carboxylic acid derivatives, differing from the target compound’s multi-step synthesis involving oxazole intermediates.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime
- Structure : A pyrazole-thiazole hybrid with chlorophenylsulfanyl and trifluoromethyl groups.
- Key Differences :
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Structure : A triazole derivative with sulfonyl and difluorophenyl substituents.
Research Implications and Limitations
- Synthetic Methodology: The target compound’s synthesis likely involves multi-step reactions, as seen in analogous triazole derivatives (e.g., sodium ethoxide-mediated coupling ).
- Pharmacological Potential: Methylsulfanyl and ethoxyphenyl groups may enhance lipophilicity and membrane permeability compared to chloro or sulfonyl analogs .
- Data Gaps: No direct crystallographic (e.g., SHELX-refined structures ) or bioactivity data are available for the target compound, limiting mechanistic insights.
生物活性
The compound [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate (hereafter referred to as "the compound") is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects and mechanisms of action.
The compound is characterized by the following chemical properties:
- Molecular Formula : C19H23N3O3
- Molecular Weight : 341 Da
- LogP : 3.1
- Polar Surface Area : 65 Ų
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 0
These properties suggest a moderate lipophilicity and potential for cellular membrane permeability, which are critical for biological activity.
The compound's biological activity is primarily attributed to its interaction with various molecular targets involved in signaling pathways. Preliminary studies indicate that it may act as a ligand for specific receptors, influencing cellular responses related to inflammation and cancer growth.
Key Mechanistic Insights:
- PPARγ Agonism : The compound may function as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. PPARγ is known to regulate gene expression involved in glucose metabolism and adipocyte differentiation, making it a target for diabetes and obesity treatment .
- Anti-inflammatory Effects : Research suggests that compounds targeting PPARγ can exhibit anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines . This mechanism could provide therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease.
- Anticancer Activity : The potential role of the compound in cancer therapy is under investigation, particularly concerning breast cancer. PPARγ ligands have been shown to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest .
Antibacterial Activity
Preliminary investigations into the antibacterial properties of similar compounds reveal promising results against Gram-positive bacteria like Staphylococcus aureus. The compound's structural analogs have shown comparable or superior activity against these pathogens, suggesting potential applications in treating bacterial infections .
Case Studies
A recent study evaluated the efficacy of various triazole derivatives, including those similar to our compound, against different cancer cell lines. Results indicated that certain modifications in the triazole structure enhanced cytotoxicity against breast cancer cells, highlighting the importance of structural optimization in drug design .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O3 |
| Molecular Weight | 341 Da |
| LogP | 3.1 |
| Polar Surface Area | 65 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Biological Activity | Effect |
|---|---|
| Antibacterial | Active against Gram-positive bacteria |
| Anti-inflammatory | Modulates cytokine expression |
| Anticancer | Induces apoptosis in cancer cells |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate with high yield and purity?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry, including oxazole and triazole ring formation. Key steps include:
- Coupling reactions : Use palladium or copper catalysts to facilitate aryl-aryl bonding (e.g., Suzuki-Miyaura coupling for phenyl group introduction) .
- Solvent optimization : Dichloromethane or ethanol are preferred for solubility and reaction efficiency .
- Protecting group strategies : Protect reactive sites (e.g., carboxylate groups) during intermediate steps to avoid side reactions .
- Purity assessment : Employ HPLC (>95% purity) and NMR (to confirm substituent positions) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the triazole ring) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Identify substituent environments (e.g., methylsulfanyl group at C3 of phenyl) .
- FT-IR : Confirm functional groups (e.g., ester carbonyl stretch at ~1700 cm⁻¹) .
- Computational modeling : DFT calculations to map electron density distribution, particularly in the oxazole and triazole rings .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) of this compound?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace 3-methylsulfanyl with 4-fluorophenyl) and compare bioactivity .
- Target-specific assays :
- Enzyme inhibition : Test against cytochrome P450 isoforms to assess metabolic interference .
- Cellular uptake studies : Use fluorescence labeling to evaluate penetration in cancer vs. bacterial cell lines .
- Data normalization : Control for assay conditions (e.g., pH, serum content) that may alter activity .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo testing?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or carboxylate) to improve solubility without compromising membrane permeability .
- Metabolic stability :
- Liver microsome assays : Identify metabolic hotspots (e.g., ester hydrolysis) and stabilize via methyl substitution .
- Prodrug design : Mask labile groups (e.g., ester-to-amide conversion) to enhance bioavailability .
- In silico ADME prediction : Use tools like SwissADME to prioritize derivatives with favorable absorption profiles .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Simulate binding to antifungal targets (e.g., lanosterol 14α-demethylase) to identify key interactions (e.g., triazole coordination to heme iron) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and entropy changes upon target interaction .
- Mutagenesis studies : Modify residues in enzyme active sites (e.g., CYP51) to validate binding hypotheses .
Experimental Design and Data Analysis
Q. How should researchers design experiments to evaluate synergistic effects with existing therapeutics?
- Methodological Answer :
- Combination index (CI) assay : Use the Chou-Talalay method to quantify synergism/antagonism with antifungals (e.g., fluconazole) or chemotherapeutics .
- Dose-response matrix : Test gradient concentrations in 96-well plates to identify optimal ratios .
- Transcriptomic profiling : RNA-seq to identify pathways upregulated/downregulated in combination therapy vs. monotherapy .
Q. What analytical approaches can resolve synthetic byproducts or degradation products?
- Methodological Answer :
- LC-MS/MS : Detect low-abundance impurities (e.g., de-esterified derivatives) and assign structures via fragmentation patterns .
- Stability studies : Accelerated degradation under heat/light to identify vulnerable sites (e.g., triazole ring oxidation) .
- Chromatographic optimization : Use HILIC columns to separate polar degradation products .
Comparative and Mechanistic Studies
Q. How does the methylsulfanyl group at the 3-position of the phenyl ring influence bioactivity compared to halogenated analogs?
- Methodological Answer :
- Electron-withdrawing vs. donating effects : Compare the methylsulfanyl group (electron-donating) with 4-chlorophenyl (electron-withdrawing) via Hammett plots to correlate substituent effects with activity .
- Crystallographic comparison : Analyze binding mode differences in target proteins (e.g., altered π-π stacking with phenyl vs. sulfur-mediated hydrogen bonds) .
Q. What strategies can address low yield in the final esterification step of the synthesis?
- Methodological Answer :
- Catalyst screening : Test alternatives to DCC (e.g., EDC·HCl or DMAP) for carboxylate activation .
- Solvent-free conditions : Use microwave-assisted synthesis to enhance reaction efficiency and reduce side-product formation .
- In situ monitoring : ReactIR to track esterification progress and optimize reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
